![molecular formula C18H12N2OS B14196208 (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone CAS No. 914644-39-6](/img/structure/B14196208.png)
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by the presence of a thieno[2,3-c]pyridine core linked to a naphthalene moiety through a methanone bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting amino ketones are then reacted with ethylene glycol under acid catalysis conditions, using para-toluenesulfonic acid as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could block the β2-adrenergic receptor, inhibiting downstream signaling pathways activated by epinephrine .
類似化合物との比較
Similar Compounds
(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(3-Pyridinyl)-2-propanone: A simpler compound with a pyridine ring and a ketone group.
Uniqueness
(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone is unique due to its combination of a thienopyridine core and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
CAS番号 |
914644-39-6 |
|---|---|
分子式 |
C18H12N2OS |
分子量 |
304.4 g/mol |
IUPAC名 |
(2-aminothieno[2,3-c]pyridin-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H12N2OS/c19-18-16(14-8-9-20-10-15(14)22-18)17(21)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,19H2 |
InChIキー |
TUTMICDPPNZNOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=C(SC4=C3C=CN=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
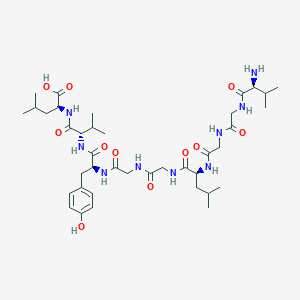
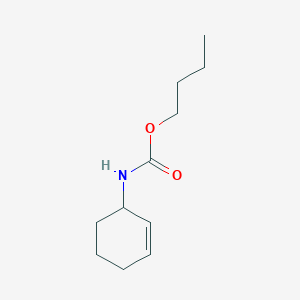
![3-[Bis(3,4-dimethylphenyl)amino]phenyl prop-2-enoate](/img/structure/B14196142.png)
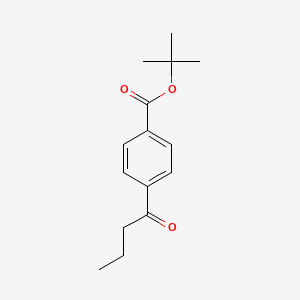
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
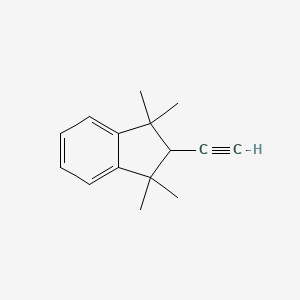

![4-[1-(Benzenesulfinyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B14196169.png)
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
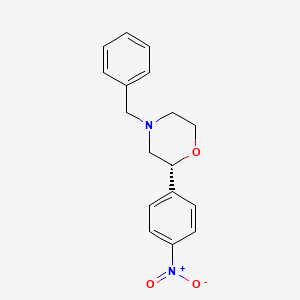

![6,10-Ethano-6H-pyrido[2,3-h][3]benzazepine, 7,8,9,10-tetrahydro-](/img/structure/B14196206.png)

